molecular formula C12H16N2O B13637700 1-(3-Methoxypropyl)-1h-indol-4-amine

1-(3-Methoxypropyl)-1h-indol-4-amine

Katalognummer: B13637700
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: CILSRAMIBXMIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxypropyl)-1h-indol-4-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a 3-methoxypropyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-1h-indol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dichloromethane or ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and purities. Additionally, the use of automated systems can help in optimizing the reaction conditions and reducing the production time.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxypropyl)-1h-indol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxypropyl)-1h-indol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxypropyl)-1h-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methoxypropyl)-4-piperidinamine: Similar in structure but with a piperidine ring instead of an indole core.

    1-(3-Methoxypropyl)pyridinium chloride: Contains a pyridinium ring and is used in different applications.

Uniqueness

1-(3-Methoxypropyl)-1h-indol-4-amine is unique due to its indole core, which imparts specific biological activities and chemical properties. The presence of the 3-methoxypropyl group and the amine functionality further enhances its versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

1-(3-methoxypropyl)indol-4-amine

InChI

InChI=1S/C12H16N2O/c1-15-9-3-7-14-8-6-10-11(13)4-2-5-12(10)14/h2,4-6,8H,3,7,9,13H2,1H3

InChI-Schlüssel

CILSRAMIBXMIDX-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1C=CC2=C(C=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.